2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Description
The compound 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 303986-40-5) is an imidazolidine derivative characterized by a mesitylmethyl (2,4,6-trimethylbenzyl) substituent at the 3-position of the trioxoimidazolidinyl core and an acetic acid moiety at the 1-position. Its ethyl ester form, ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, has a molecular formula of C₁₇H₂₀N₂O₅, a molecular weight of 332.35 g/mol, and predicted physicochemical properties such as a density of 1.27 g/cm³ and boiling point of 510.3°C . The mesitylmethyl group confers significant steric bulk and lipophilicity, distinguishing it from simpler benzyl-substituted analogs.
Properties
IUPAC Name |
2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-4-9(2)11(10(3)5-8)6-16-13(20)14(21)17(15(16)22)7-12(18)19/h4-5H,6-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYQSRYMLFGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147007 | |
| Record name | 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303986-47-2 | |
| Record name | 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303986-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The mesitylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H16N2O5
- CAS Number : 303986-47-2
- Molecular Weight : 288.30 g/mol
The compound features an imidazolidinyl ring and a mesitylmethyl group, contributing to its reactivity and potential applications in drug development and agrochemicals.
Anticancer Activity
Recent studies indicate that compounds similar to 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid exhibit significant cytotoxic effects against various cancer cell lines. These compounds have been shown to:
- Induce apoptosis in tumor cells.
- Arrest the cell cycle at specific phases, thereby inhibiting tumor growth.
For instance, research has demonstrated that imidazolidinyl derivatives can effectively target cancer cells, leading to promising results in preclinical trials.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar imidazolidinyl compounds have been evaluated for their effectiveness against a range of pathogens:
- Broad-spectrum activity : Effective against both gram-positive and gram-negative bacteria.
- Application in pharmaceuticals : Potential use as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties .
Insecticidal Properties
Research has highlighted the insecticidal potential of imidazolidinyl compounds against agricultural pests. The unique structure of this compound may enhance its efficacy as an insecticide:
- Targeting specific pests such as Aedes aegypti.
- Reducing toxicity to non-target organisms while maintaining effectiveness against harmful species.
Synthesis and Production
The industrial synthesis of this compound typically involves multi-step organic reactions. Key aspects include:
- Optimization of reaction conditions : Focus on temperature, solvents, and catalysts to maximize yield and purity.
- Green chemistry principles : Implementation of sustainable practices to minimize waste and energy consumption during production.
Chemical Reactions
The compound can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of different oxidation products under specific conditions. |
| Reduction | Modification of functional groups within the molecule. |
| Substitution | Replacement of the mesitylmethyl group with other functional groups using appropriate reagents. |
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction reactions.
Case Studies
- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of imidazolidinyl compounds significantly inhibited the proliferation of breast cancer cells through apoptosis mechanisms.
- Agricultural Field Trials : Field trials conducted on crops treated with related imidazolidinyl insecticides showed a marked reduction in pest populations without adverse effects on beneficial insects .
Mechanism of Action
The mechanism of action of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations in the Benzyl Group
The core structure of trioxoimidazolidinyl acetic acid derivatives allows for diverse substitutions on the benzyl group. Key analogs include:
Structural and Physicochemical Properties
- Molecular Weight and Steric Effects: The mesitylmethyl derivative (332.35 g/mol) has a higher molecular weight compared to analogs like the 2-chlorobenzyl (324.72 g/mol) and benzyl (262.22 g/mol) variants.
- Lipophilicity : The mesitylmethyl group’s three methyl groups significantly enhance lipophilicity, improving membrane permeability compared to polar substituents like chlorine or amides .
Biological Activity
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a synthetic compound characterized by its unique imidazolidinyl structure and mesitylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : C15H16N2O5
- CAS Number : 303986-47-2
- Molecular Weight : 288.30 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The reaction conditions are optimized to ensure high yields and purity, often employing green chemistry principles to minimize environmental impact.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects. However, detailed studies are still required to fully elucidate these mechanisms .
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit significant pharmacological activities. For instance:
- Anticancer Activity : Compounds within the imidazolidinyl class have shown promising cytotoxic effects against various cancer cell lines. Research has highlighted their potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Insecticidal Properties : Related compounds have been evaluated for their effectiveness as insecticides against vectors like Aedes aegypti. These studies emphasize the importance of structural features in enhancing biological activity while minimizing toxicity to non-target organisms .
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of imidazolidinyl derivatives on breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics like Cisplatin, suggesting a potential role in cancer therapy .
- Insecticidal Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[3-(Phenylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | Structure | Moderate cytotoxicity against tumor cells |
| 2-[3-(Tert-butylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | Structure | Potential insecticidal properties |
| 2-[3-(Cyclohexylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | Structure | Antimicrobial activity against various pathogens |
The presence of the mesitylmethyl group in this compound is believed to enhance its steric and electronic properties compared to other derivatives, potentially influencing its reactivity and biological interactions positively.
Q & A
Q. What are the established synthetic pathways for 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, and how is structural purity validated?
The synthesis typically involves multi-step reactions, including condensation of mesitylmethylamine with diketene derivatives followed by cyclization. Key steps require precise control of temperature (60–100°C), pH (acidic conditions for cyclization), and reaction time (6–12 hours). Structural validation employs 1H/13C NMR to confirm imidazolidinone ring formation and acetic acid moiety integration, alongside mass spectrometry (ESI-MS) for molecular weight confirmation. Recrystallization in methanol or ethanol ensures purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, revealing decomposition thresholds (~200°C) and phase transitions. Long-term storage studies (room temperature vs. 4°C) paired with HPLC monitoring detect degradation products, such as hydrolyzed imidazolidinone rings. FT-IR tracks functional group integrity (e.g., C=O stretching at 1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
Advanced optimization employs design of experiments (DoE) to evaluate factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and microwave-assisted heating. Continuous-flow reactors (residence time: 10–30 minutes) enhance reproducibility and reduce side reactions (e.g., over-oxidation) compared to batch processes. In-line NMR monitors intermediate formation in real time .
Q. What strategies address contradictions in reported biological activity data for structurally analogous imidazolidinones?
Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or impurity profiles. Dose-response studies (IC50/EC50) across multiple cell lines, combined with metabolomic profiling , clarify structure-activity relationships (SAR). Computational molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like bacterial enoyl-ACP reductase, resolving mechanistic inconsistencies .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (NAMD/GROMACS) model binding stability in active sites (e.g., fungal CYP51), while QSAR models correlate substituent effects (e.g., mesityl group hydrophobicity) with inhibitory potency. Validation via surface plasmon resonance (SPR) confirms predicted binding kinetics .
Q. What methodologies resolve spectral overlaps in NMR analysis caused by complex substituents?
2D NMR techniques (HSQC, HMBC) differentiate overlapping signals from mesityl methyl groups and acetic acid protons. Deuterated solvent screening (DMSO-d6 vs. CDCl3) enhances signal resolution. Dynamic NMR (variable-temperature studies) clarifies conformational exchange in the imidazolidinone ring .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
Link synthesis to Hammett substituent constants to predict electronic effects of mesityl groups on cyclization kinetics. For biological studies, apply enzyme inhibition theories (e.g., competitive vs. non-competitive) to mechanistic assays. Computational work should align with frontier molecular orbital theory to rationalize reactive sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
